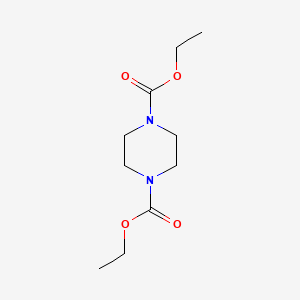

Diethyl piperazine-1,4-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-3-15-9(13)11-5-7-12(8-6-11)10(14)16-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEAAGULDNVNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203162 | |

| Record name | 1,4-Piperazinedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-28-0 | |

| Record name | 1,4-Piperazinedicarboxylic acid, 1,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Piperazinedicarboxylic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl piperazine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PIPERAZINEDICARBOXYLIC ACID, DIETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FTM9SY0QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl Piperazine 1,4 Dicarboxylate and Its Analogues

Direct Synthesis Routes for Diethyl Piperazine-1,4-dicarboxylate

Direct synthesis routes offer the most straightforward approaches to this compound, typically involving the modification of a pre-existing piperazine (B1678402) or a closely related precursor.

Esterification Reactions for Piperazine-1,4-dicarboxylic Acid

The synthesis of this compound can be achieved through the direct esterification of Piperazine-1,4-dicarboxylic acid. This classical transformation involves reacting the dicarboxylic acid with an excess of ethanol (B145695) under acidic catalysis. The mechanism, often referred to as Fischer-Speier esterification, proceeds via protonation of a carbonyl oxygen, followed by nucleophilic attack by ethanol, and subsequent elimination of water to form the ethyl ester.

To drive the equilibrium towards the product, the water formed during the reaction is typically removed, or a large excess of the alcohol is used. Alternative modern esterification methods can also be employed to achieve this transformation under milder conditions. For instance, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction at room temperature by activating the carboxylic acid groups. Another approach involves the conversion of the dicarboxylic acid to the corresponding diacyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethanol.

Table 1: Esterification of Piperazine-1,4-dicarboxylic Acid

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| Piperazine-1,4-dicarboxylic acid | Ethanol, Sulfuric Acid (cat.) | This compound | Fischer-Speier Esterification |

| Piperazine-1,4-dicarboxylic acid | 1. Thionyl Chloride; 2. Ethanol | This compound | Acyl Chloride Formation followed by Esterification |

N-Alkylation and Acylation of Piperazine with Ethyl Chloroformate

A highly efficient and common method for the synthesis of this compound is the direct N-acylation of piperazine using ethyl chloroformate. lookchem.com This reaction, typically performed under Schotten-Baumann conditions, involves the nucleophilic attack of the secondary amine groups of piperazine on the electrophilic carbonyl carbon of ethyl chloroformate.

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide (B78521), to neutralize the hydrochloric acid that is formed as a byproduct. The stoichiometry is critical; two equivalents of ethyl chloroformate are required to ensure the dicarboxylation occurs on both nitrogen atoms of the piperazine ring. The use of a biphasic system (e.g., dichloromethane (B109758) and water) with a phase-transfer catalyst can also enhance the reaction rate and yield. This method is advantageous due to the high reactivity of the acylating agent and the generally high yields obtained.

Table 2: N-Acylation of Piperazine

| Reactant | Reagent | Base | Product |

|---|---|---|---|

| Piperazine | Ethyl Chloroformate (2 equiv.) | Triethylamine | This compound |

| Piperazine | Ethyl Chloroformate (2 equiv.) | Sodium Hydroxide | This compound |

Ring Construction and Formation Strategies for Piperazine Dicarboxylates

These strategies involve building the piperazine ring from acyclic precursors, which can be designed to incorporate or facilitate the later addition of the dicarboxylate functionalities.

Catalytic Reductive Cyclization Approaches to Piperazine Ring Systems

Catalytic reductive cyclization provides a powerful method for constructing the piperazine skeleton from linear precursors. researchgate.net One such approach involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. mdpi.com The resulting dioxime then undergoes a stereoselective catalytic reductive cyclization, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the piperazine ring. nih.govresearchgate.net

The key steps in the proposed mechanism involve the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes. mdpi.com Subsequent hydrogenation and elimination steps lead to the final piperazine product. mdpi.com While this method directly produces a substituted piperazine, the N-substituents can be chosen or modified in subsequent steps. For the synthesis of this compound, the resulting piperazine would be subjected to the N-acylation conditions described previously (Section 2.1.2).

Table 3: Reductive Cyclization Strategy Overview

| Stage | Reactants/Intermediates | Reagents | Product/Intermediate |

|---|---|---|---|

| 1. Ring Formation | Primary Amine, Nitrosoalkenes | 1. Michael Addition; 2. H₂, Pd/C | Substituted Piperazine |

| 2. N-Acylation | Substituted Piperazine | Ethyl Chloroformate, Base | Substituted this compound |

Derivatization from Substituted Piperazine Precursors

The synthesis of this compound can also be accomplished by starting with a piperazine that is already functionalized. This is a common strategy in medicinal chemistry to build molecular diversity. For instance, one can start with a mono-protected or mono-substituted piperazine, such as Ethyl piperazine-1-carboxylate, which is commercially available. lookchem.comsemanticscholar.org The remaining secondary amine can then be acylated with a second molecule of ethyl chloroformate under basic conditions to yield the final disubstituted product.

This stepwise approach is particularly useful for creating unsymmetrical piperazine-1,4-dicarboxylates by using two different chloroformate reagents in sequence. Furthermore, piperazines with substituents on the carbon skeleton can be used as starting materials. ontosight.ai For example, 2-methylpiperazine (B152721) can be reacted with ethyl chloroformate to produce Diethyl 2-methylpiperazine-1,4-dicarboxylate, an analogue of the target compound. ontosight.ai This highlights the versatility of using substituted precursors to access a wide range of piperazine dicarboxylate derivatives.

Table 4: Stepwise Derivatization of a Piperazine Precursor

| Precursor | Reagent | Base | Product |

|---|---|---|---|

| Ethyl piperazine-1-carboxylate | Ethyl Chloroformate | Triethylamine | This compound |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, synthetic chemistry has moved towards more sustainable and efficient methodologies. Advanced techniques such as microwave-assisted synthesis and solvent-free reactions are at the forefront of this shift, offering significant advantages over traditional methods for the preparation of piperazine derivatives.

Microwave-Assisted Synthesis of Piperazine Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products. nih.gov The application of microwave energy in the synthesis of piperazine-containing scaffolds has been shown to be highly effective. mdpi.commdpi.com This technique utilizes the efficient heating of polar solvents and reactants by microwave energy, which can accelerate reaction rates and sometimes alter reaction pathways, leading to cleaner products.

While specific literature on the microwave-assisted synthesis of this compound is not abundant, the synthesis of analogous piperazine derivatives under microwave irradiation provides strong evidence for its potential applicability. For instance, the synthesis of various monosubstituted piperazine derivatives has been significantly accelerated using microwave heating. mdpi.com Similarly, the preparation of more complex structures like 2,5-piperazinediones from N-Boc dipeptide esters has been successfully achieved under solvent-free microwave conditions, highlighting the efficiency and environmental benefits of this approach. researchgate.net The synthesis of pyrrole (B145914) dicarboxylate substituted porphyrazines also benefits from microwave assistance, resulting in higher yields in shorter reaction times compared to classical heating. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Piperazine Analogues

| Product | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Monosubstituted piperazines | Piperazine-1-ium cation, various reagents | MW irradiation, catalyst on resin | Significantly shorter than conventional | High | mdpi.com |

| 2,5-Piperazinediones | N-Boc dipeptide esters | MW irradiation, solvent-free | Minutes | High | researchgate.net |

| Quinoline thiosemicarbazones with piperidine (B6355638) moiety | 2-(piperidin-1-yl)quinoline-3-carbaldehydes, thiosemicarbazides | MW irradiation, ethanol, acetic acid catalyst | 3-5 min | Excellent | mdpi.com |

| 2H-Benzo[b] organic-chemistry.orgnih.govoxazines | 2-Aminophenols, benzaldehydes, phenacyl bromides | MW irradiation, Cs2CO3, aq. ethanol | 3-5 min | Improved | arkat-usa.org |

These examples underscore the general utility of microwave-assisted synthesis in accelerating reactions involving the piperazine core, suggesting that the synthesis of this compound from piperazine and ethyl chloroformate could be similarly optimized.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce or eliminate the use of volatile organic compounds that pose environmental and health risks. unibo.it These reactions are typically carried out by grinding solids together, heating a mixture of solid reactants, or using one of the reactants as the solvent.

In the context of piperazine chemistry, solvent-free approaches have been successfully implemented. For example, a palladium-catalyzed methodology for the synthesis of biologically important arylpiperazines has been developed where piperazine itself serves as the solvent, providing an eco-friendly and cost-effective route. organic-chemistry.org This method is rapid, achieving high yields in as little as 10 minutes under aerobic conditions. organic-chemistry.org Another study reports the synthesis of a piperazine derivative under solvent-free conditions, which was then characterized by crystal structure analysis. researchgate.net The synthesis of 1-Boc-piperazine has also been achieved with high efficiency using solvent-free methods, further demonstrating the viability of this approach in piperazine chemistry.

These methodologies showcase the potential for developing a solvent-free synthesis of this compound, which would involve the direct reaction of piperazine with an excess of ethyl chloroformate or by using a solid-state reaction approach, thereby minimizing waste and environmental impact.

Protecting Group Strategies in Piperazine Chemistry

The symmetrical nature of the piperazine ring, with two secondary amine groups, necessitates the use of protecting group strategies for selective functionalization. Carbamate-based protecting groups are particularly useful in this regard, allowing for the controlled synthesis of complex, unsymmetrically substituted piperazine derivatives.

Application of Carbamate-Based Protecting Groups (e.g., Boc, Carboxybenzyl) on Piperazine Nitrogens

The tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz or Z) groups are among the most widely used nitrogen protecting groups in organic synthesis due to their stability under a range of reaction conditions and their selective removal. organic-chemistry.org

Boc Group: The Boc group is typically introduced by reacting the piperazine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl). jgtps.com The synthesis of mono-Boc-piperazine is a common starting point for the preparation of various derivatives. chemicalbook.comnih.gov

Cbz Group: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and selective method. organic-chemistry.orgscientificupdate.com

The application of these protecting groups allows for the stepwise functionalization of the piperazine nitrogens. For instance, one nitrogen can be protected with a Boc group, allowing the other nitrogen to be functionalized. Subsequently, the Boc group can be removed to allow for further modification at the first nitrogen atom.

Orthogonal and Quasi-Orthogonal Protection Strategies for Differential Functionalization

Orthogonal protection is a powerful strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. thieme-connect.de This allows for the independent manipulation of different functional groups within the same molecule. In the case of piperazine, which is a symmetric diamine, an orthogonal protection strategy is essential for achieving differential functionalization of the two nitrogen atoms.

A common orthogonal strategy for piperazine involves the use of Boc and Cbz groups. For example, one nitrogen can be protected with a Boc group and the other with a Cbz group. The Boc group can be selectively removed with acid, leaving the Cbz group intact. Alternatively, the Cbz group can be removed by hydrogenolysis without affecting the Boc group. This allows for the sequential introduction of different substituents onto the piperazine ring.

Quasi-orthogonal strategies involve protecting groups that are removed by similar types of reagents but with different kinetics, allowing for selective cleavage by controlling the reaction conditions. For example, different carbamate (B1207046) protecting groups may exhibit varying lability towards a specific deprotection reagent.

A novel Aloc- and Nosyl-protection group strategy has also been developed for the asymmetric and orthogonal protection of symmetric polyamines, which is applicable to piperazine chemistry. nih.gov This strategy prevents cross-linking on solid-phase resins and allows for sequential deprotection under mild conditions. nih.gov

Selective Cleavage and Deprotection Methodologies

The selective removal of protecting groups is a critical step in any multi-step synthesis. The choice of deprotection method depends on the specific protecting group and the presence of other functional groups in the molecule.

Boc Deprotection: The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common reagent system for this purpose. Alternatively, HCl in an organic solvent such as dioxane or methanol (B129727) can be used. jgtps.com Selective thermal deprotection of N-Boc protected amines in a continuous flow system has also been demonstrated, offering a method for sequential deprotection by controlling the temperature. nih.gov

Cbz Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C). This method is very mild and chemoselective. organic-chemistry.org Alternative methods include the use of strong acids like HBr in acetic acid, or dissolving metal reductions, although these are harsher conditions. A newer method involves the use of low-carbon alcohols like methanol or ethanol as the deprotecting reagent for N-Cbz protected heterocyclic compounds. eurekaselect.com In cases where catalytic hydrogenation is not feasible due to the presence of other reducible functional groups, other methods such as using sodium methanethiolate (B1210775) have been developed. scientificupdate.com

The ability to selectively deprotect one of two identical protecting groups is also a valuable strategy. For instance, the selective mono-deprotection of bis-Cbz-piperazic acid derivatives can be achieved under basic conditions. nih.govresearchgate.net Similarly, selective mono-Boc protection of diamines can be accomplished by using one equivalent of an acid to protonate one of the amino groups, thereby deactivating it towards reaction with Boc₂O. sciforum.netscielo.org.mx

Reactivity and Reaction Mechanisms of Diethyl Piperazine 1,4 Dicarboxylate

Chemical Transformations of the Piperazine (B1678402) Ring

The reactivity of the heterocyclic core is largely dictated by the electronic nature of the N-substituents. The carbamate (B1207046) groups stabilize the ring but modify its traditional reaction pathways.

Electrophilic Substitution Reactions at the Nitrogen Centers

Direct electrophilic attack on the nitrogen atoms of Diethyl piperazine-1,4-dicarboxylate is generally unfavorable. The delocalization of the nitrogen lone-pair electrons into the carbonyl system reduces the electron density at the nitrogen centers, rendering them poor nucleophiles. However, a significant reaction pathway for functionalizing the piperazine ring involves deprotonation at the α-carbon positions (adjacent to the nitrogen atoms) followed by trapping with an electrophile. This process is well-documented for analogous N-Boc (tert-butoxycarbonyl) protected piperazines, which share similar electronic properties. nih.govresearchgate.netwhiterose.ac.uk

The reaction is typically carried out at low temperatures (-78 °C) using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate a stabilized α-lithiated intermediate. researchgate.netmdpi.com This carbanion can then be quenched with a variety of electrophiles to introduce substituents onto the piperazine ring. nih.govnih.gov Mechanistic studies using in-situ IR spectroscopy have been crucial in optimizing reaction times and understanding the stability of the lithiated intermediates. researchgate.netacs.org

| Electrophile | Reagents and Conditions | Product Type |

| Alkyl Halides (e.g., CH₃I) | 1. s-BuLi, TMEDA, THF, -78 °C2. CH₃I | α-Methylated Piperazine |

| Aldehydes (e.g., PhCHO) | 1. s-BuLi, THF, -78 °C2. PhCHO | α-Hydroxybenzyl Piperazine |

| Esters (e.g., Methyl Benzoate) | 1. s-BuLi, THF, -78 °C2. PhCOOMe | α-Benzoyl Piperazine |

| Chloroformates (e.g., ClCOOMe) | 1. s-BuLi, THF, -78 °C2. ClCOOMe | α-Carbomethoxy Piperazine |

| Trialkyltin Chlorides (e.g., Me₃SnCl) | 1. s-BuLi, THF, -78 °C2. Me₃SnCl | α-Stannylated Piperazine |

This table illustrates the range of electrophiles that can be used to functionalize the α-position of N-alkoxycarbonyl protected piperazines following lithiation, based on established methodologies. nih.govnih.gov

Nucleophilic Substitution Reactions and Their Scope

The scope of nucleophilic substitution reactions involving this compound is limited. The compound is a poor substrate for reactions where the piperazine ring is attacked by a nucleophile, as the ring carbons are not electrophilic.

Conversely, the compound is also a very weak nucleophile. Unsubstituted piperazine readily acts as a nucleophile in reactions such as aromatic nucleophilic substitution (SNAr) or alkylation. mdpi.comresearchgate.net However, in this compound, the electron-withdrawing nature of the two ethoxycarbonyl groups significantly reduces the nucleophilicity of the nitrogen atoms. Consequently, it does not readily participate in nucleophilic substitution reactions where it would function as the nucleophile, a reaction pathway common for many other piperazine derivatives. nih.gov

Ring-Opening and Rearrangement Reactions

The piperazine ring in this compound is generally stable and resistant to ring-opening or rearrangement under standard conditions. The N-alkoxycarbonyl groups contribute to this stability. While ring-opening reactions are known for highly strained nitrogen heterocycles like aziridines, the six-membered piperazine ring is significantly less strained and thus more stable. nih.gov

Reactions Involving the Ester Functionalities

The two ethyl carbamate groups are the most reactive sites on the molecule under many conditions, undergoing transformations typical of esters.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester groups of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding piperazine-1,4-dicarboxylic acid. This reaction involves the cleavage of the ethyl C-O bond.

Acid-catalyzed hydrolysis typically involves heating the compound in the presence of a strong acid (e.g., HCl, H₂SO₄) and water. nih.gov The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) is usually performed by heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic workup step to afford the dicarboxylic acid.

| Condition | Reagents | Product | Notes |

| Acidic Hydrolysis | Aqueous HCl or H₂SO₄, Heat | Piperazine-1,4-dicarboxylic acid | The reaction proceeds via protonation of the carbonyl, making it more electrophilic. nih.gov |

| Basic Hydrolysis (Saponification) | 1. Aqueous NaOH or KOH, Heat2. H₃O⁺ workup | Piperazine-1,4-dicarboxylic acid | The reaction forms a disodium (B8443419) or dipotassium (B57713) carboxylate salt intermediate. |

This table summarizes the general conditions for the hydrolysis of the ester functionalities.

Further heating of piperazine-1,4-dicarboxylic acid, particularly under strong acidic conditions, can lead to decarboxylation to yield the parent piperazine.

Transesterification Processes and Alkyl Group Exchange

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. wikipedia.org This equilibrium-driven reaction can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com For instance, reacting this compound with an excess of methanol (B129727) under acidic conditions will lead to the formation of Dimethyl piperazine-1,4-dicarboxylate. Driving the reaction to completion often requires using the new alcohol as the solvent or removing the displaced ethanol (B145695) from the reaction mixture. wikipedia.org

Modern methods for transesterification that are milder and more tolerant of other functional groups often employ organometallic catalysts. Titanium(IV) alkoxides, such as titanium(IV) isopropoxide, are particularly effective catalysts for this transformation, allowing the reaction to proceed under neutral conditions. acs.orgnih.gov This method is advantageous for substrates that may be sensitive to harsh acidic or basic environments. nih.govnih.gov

| Catalyst Type | Typical Reagents | Product Example (from Diethyl ester) | Mechanism |

| Acid-Catalyzed | H₂SO₄, R'OH (excess) | Dialkyl piperazine-1,4-dicarboxylate | Protonation of carbonyl oxygen enhances electrophilicity for attack by R'OH. youtube.com |

| Base-Catalyzed | NaOR', R'OH (excess) | Dialkyl piperazine-1,4-dicarboxylate | Formation of a more nucleophilic alkoxide (R'O⁻) which attacks the carbonyl carbon. masterorganicchemistry.com |

| Organometallic | Ti(OiPr)₄, R'OH | Dialkyl piperazine-1,4-dicarboxylate | Lewis acid activation of the carbonyl oxygen by the titanium center. acs.orgnih.gov |

This table outlines different catalytic methods for achieving transesterification of the title compound.

Decarboxylation Pathways Leading to Reactive Intermediates

The decarboxylation of this compound involves the removal of one or both of the ethoxycarbonyl groups. This process is not spontaneous and typically requires specific conditions to proceed. The stability of the carbamate linkage means that the decarboxylation often proceeds through reactive intermediates.

One potential pathway involves the formation of an ethoxycarbonyl radical. Research into the decarboxylation of related structures, such as the ethoxycarbonyl radical generated from ethyl chloroformate, indicates a fragmentation reaction where the radical breaks down to produce carbon dioxide and an ethyl radical (CH₃CH₂O(C=O)• → CO₂ + C₂H₅•). lookchem.com The conditions required to generate such a radical from the stable this compound would likely involve high temperatures or photochemical initiation.

Another pathway could involve hydrolysis of the ester and subsequent decarboxylation of the resulting carbamic acid. The piperazine-1,4-dicarboxylic acid is unstable and readily loses carbon dioxide to yield piperazine. This route is a common deprotection strategy for N-protected amines. The stability of the N-C bond in the carbamate makes direct cleavage to form a piperazinyl radical and two equivalents of ethyl formate (B1220265) less likely under normal conditions.

Redox Chemistry and Hydrogenation

Oxidation Reactions and Selective Functionalization

The this compound molecule possesses several sites susceptible to oxidation, including the piperazine ring's carbon-hydrogen bonds and the ethyl groups of the dicarboxylate moiety. The presence of the electron-withdrawing carbamate groups on the nitrogen atoms deactivates the piperazine ring towards oxidation compared to unsubstituted piperazine.

Selective functionalization through oxidation can be challenging. Strong oxidizing agents may lead to ring-opening or degradation of the molecule. However, targeted oxidation at the α-carbon to the nitrogen atoms can be achieved under specific conditions, potentially leading to the introduction of hydroxyl or carbonyl functionalities. These reactions often require specialized reagents that can overcome the deactivating effect of the carbamate groups. The specific products formed would depend heavily on the oxidant used and the reaction conditions.

Reduction to Saturated Piperidine (B6355638) Derivatives

The term "reduction to saturated piperidine derivatives" in the context of this compound, which is already a saturated heterocycle, primarily refers to the chemical reduction of the exocyclic carbamate functional groups. The piperazine ring itself is already fully saturated and cannot be further hydrogenated without ring cleavage.

The reduction of the two carbamate groups is a key transformation. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carbamates. This reaction typically cleaves the carbonyl-oxygen bond and the nitrogen-carbonyl bond, leading to the formation of N,N'-dimethylpiperazine. This process effectively converts the dicarboxylate into two methyl groups attached to the piperazine nitrogens.

Alternatively, catalytic hydrogenation under harsh conditions or the use of other strong reducing agents could potentially lead to the complete removal of the ethoxycarbonyl groups, yielding unsubstituted piperazine. This serves as a deprotection method for the piperazine nitrogens.

Complexation Chemistry and Coordination Studies

Formation of Metal-Ligand Complexes with Dicarboxylate Moiety

Piperazine and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. nih.gov In the case of this compound, the primary coordination sites for metal ions are the carbonyl oxygen atoms of the two dicarboxylate moieties. The nitrogen atoms of the piperazine ring are generally poor donors in this molecule due to the electron-withdrawing effect of the ethoxycarbonyl groups, which reduces their Lewis basicity.

The molecule can act as a bidentate or a bridging ligand. As a bidentate ligand, both carbonyl oxygens can coordinate to a single metal center, forming a chelate ring. The flexibility of the piperazine ring, which can adopt chair and boat conformations, influences the spatial arrangement of the carbonyl groups and thus the geometry of the resulting metal complex. In a bridging mode, the two dicarboxylate groups can coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode depends on the metal ion, the counter-ion, the solvent, and the stoichiometry of the reaction.

Investigation of Complex Stability Constants and Formation Equilibria

The stability of the metal complexes formed with this compound is quantified by their stability constants (or formation constants). These constants provide a measure of the strength of the interaction between the metal ion and the ligand in solution. The determination of these constants typically involves techniques such as potentiometric titration, spectrophotometry, or calorimetry.

While specific stability constants for this compound are not extensively documented in readily available literature, the stability of related piperazine-based ligand complexes can provide insight. The stability generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The formation equilibria in solution are influenced by factors such as pH, as the protonation of the ligand can compete with metal ion coordination.

Below is a hypothetical table illustrating the kind of data that would be generated from such studies, based on typical values for similar dicarboxylate ligands.

| Metal Ion | Log β₁ (1:1 Ligand:Metal) | Log β₂ (2:1 Ligand:Metal) |

|---|---|---|

| Cu(II) | 5.8 | 10.2 |

| Ni(II) | 4.5 | 8.1 |

| Zn(II) | 4.2 | 7.9 |

| Co(II) | 4.1 | 7.5 |

| Mn(II) | 3.0 | 5.5 |

Advanced Mechanistic Studies of Reaction Pathways

Advanced mechanistic studies are essential for a complete understanding of a compound's reactivity. This includes the elucidation of the precise sequence of events at a molecular level during a chemical transformation and the quantitative measurement of reaction rates.

Currently, there is a lack of specific studies in the scientific literature that focus on distinguishing between concerted and non-concerted reaction mechanisms for this compound. Such an investigation would be necessary to determine whether its reactions proceed through a single, coordinated transition state or via a multi-step pathway involving reactive intermediates.

Similarly, detailed kinetic data for reactions involving this compound are not presently available. Kinetic studies would provide crucial information on the factors influencing the rate of its chemical transformations.

Role As a Synthetic Building Block and Intermediate in Chemical Synthesis

Construction of Complex Organic Molecules and Scaffolds

The rigid yet adaptable framework of diethyl piperazine-1,4-dicarboxylate makes it an ideal starting material for the synthesis of complex organic molecules and scaffolds, particularly those with pharmaceutical relevance. The piperazine (B1678402) ring can be functionalized at the nitrogen atoms, allowing for the introduction of various substituents and the extension of the molecular architecture. This adaptability is crucial for creating molecules with specific three-dimensional orientations, which is often a prerequisite for biological activity.

The ester groups of this compound serve as versatile handles for a variety of chemical transformations. They can be hydrolyzed to the corresponding carboxylic acids, reduced to alcohols, or converted to amides, providing multiple avenues for further derivatization. This reactivity allows for the strategic incorporation of the piperazine moiety into larger, more complex structures. For instance, its derivatives are utilized as intermediates in the synthesis of compounds targeting the central nervous system, leveraging the inherent biological activity associated with the piperazine core. ontosight.ai

Precursor in Heterocyclic System Synthesis

The inherent reactivity of this compound positions it as a key precursor in the synthesis of a wide range of heterocyclic systems. Its ability to undergo various cyclization and condensation reactions has been extensively explored to generate novel molecular entities with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Substituted Piperazine Derivatives

A primary application of this compound lies in its conversion to a multitude of substituted piperazine derivatives. The protection of the nitrogen atoms by the ethoxycarbonyl groups allows for controlled reactions at other positions, or the groups can be readily removed to liberate the secondary amines for subsequent functionalization. This strategy is fundamental in the multi-step synthesis of complex piperazine-containing molecules.

One notable example is the synthesis of piperazine-substituted dihydrofuran compounds. In these reactions, unsaturated diacyl and alkyl-acyl piperazine derivatives, which can be prepared from this compound, undergo manganese(III) acetate (B1210297) mediated radical cyclization with 1,3-dicarbonyl compounds. This methodology provides access to novel piperazine-dihydrofuran hybrids with yields ranging from low to high. nih.gov

| Starting Piperazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Unsaturated diacyl piperazine | Dimedone | Dihydrofuran-piperazine compound | 31-81 | nih.gov |

| Unsaturated diacyl piperazine | Acetylacetone | Dihydrofuran-piperazine compound | 31-81 | nih.gov |

| Unsaturated diacyl piperazine | Ethylacetoacetate | Dihydrofuran-piperazine compound | 31-81 | nih.gov |

| Unsaturated alkyl-acyl piperazine | Dimedone | Dihydrofuran-piperazine compound | 20-40 | nih.gov |

| Unsaturated alkyl-acyl piperazine | Ethylacetoacetate | Dihydrofuran-piperazine compound | 20-40 | nih.gov |

Application in Fused and Bridged Ring System Synthesis

The piperazine scaffold derived from this compound is a valuable component in the construction of more complex fused and bridged ring systems. These intricate architectures are of significant interest in drug discovery as they can mimic the conformations of natural products and present pharmacophoric groups in a well-defined spatial arrangement. The synthesis of such systems often involves intramolecular reactions of appropriately substituted piperazine derivatives.

For example, the piperazine ring can be incorporated into bridged bicyclic structures, which are known to exhibit a range of biological activities. The synthesis of these compounds often involves multi-step sequences where the piperazine core is first assembled and then subjected to cyclization reactions to form the bridged system. While direct use of this compound in a single step to form these systems is less common, its role as a precursor to the core piperazine unit is critical. For instance, bridged piperazines have been synthesized to create rigid analogues of biologically active compounds to study their structure-activity relationships. nih.gov

Derivatization to Piperazine-Isatin Hybrid Compounds

The hybridization of the piperazine scaffold with other pharmacologically relevant moieties is a well-established strategy in drug design. Isatin (B1672199), an indole (B1671886) derivative, is a prominent example of such a scaffold, known for its wide range of biological activities. The condensation of piperazine derivatives with isatin leads to the formation of piperazine-isatin hybrids, which have shown promise as potent medicinal agents. nih.gov

The synthesis of these hybrids typically involves the reaction of a monosubstituted piperazine, often obtained from the deprotection of a derivative of this compound, with an isatin derivative. The reaction usually proceeds via condensation between the secondary amine of the piperazine and the keto group at the C-3 position of the isatin ring. This approach has led to the development of numerous isatin-piperazine hybrids with diverse biological profiles. researchgate.netnih.gov

Utility in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new drug leads. The piperazine scaffold is a popular choice in the design of combinatorial libraries due to its synthetic tractability and its prevalence in known drug molecules. This compound, as a readily available and easily modifiable starting material, plays a crucial role in this field.

The symmetrical nature of this compound allows for the divergent synthesis of libraries of disubstituted piperazines. The two ester groups can be functionalized sequentially or simultaneously with a variety of building blocks, leading to a vast array of structurally diverse molecules. This approach has been successfully employed in the liquid-phase combinatorial synthesis of benzylpiperazines, where piperazine derivatives are subjected to nucleophilic benzylic substitution and N-acylation to generate libraries of potential drug candidates. nih.gov

| Library Type | Synthetic Strategy | Building Blocks | Application | Reference |

| Benzylpiperazine Library | Liquid-phase synthesis, Nucleophilic substitution, N-acylation | Piperazine derivatives, Benzyl (B1604629) halides, Acylating agents | Drug discovery | nih.gov |

| Diketopiperazine Library | Solid-phase synthesis | Amino acids | Medicinal chemistry | researchgate.net |

Development of Advanced Materials

The application of this compound and its derivatives extends beyond the realm of pharmaceuticals into the development of advanced materials. The piperazine unit can be incorporated into polymeric structures and metal-organic frameworks (MOFs), imparting unique properties to the resulting materials.

While direct polymerization of this compound is not widely reported, piperazine-containing polymers can be synthesized through various polymerization techniques. ontosight.ai For example, piperazine can be used as a monomer in condensation polymerizations with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers may exhibit interesting thermal and mechanical properties.

More recently, piperazine derivatives have been utilized as functional components in the synthesis of metal-organic frameworks. MOFs are crystalline materials with a porous structure, making them suitable for applications such as gas storage and separation. The incorporation of piperazine moieties into the organic linkers used to construct MOFs can introduce basic sites, which can enhance the material's affinity for acidic gases like carbon dioxide. While specific examples detailing the use of this compound as a direct precursor for MOF linkers are still emerging, the functionalization of MOFs with piperazine highlights the potential of this heterocyclic unit in materials science. rsc.orgglobethesis.com

Building Block in Crystal Engineering and Supramolecular Assemblies

The specific crystal structure and supramolecular assembly of this compound itself are not extensively detailed in publicly available research. However, the foundational piperazine ring is a well-established component in crystal engineering. Piperazine and its derivatives are frequently used to build supramolecular networks and coordination polymers due to their defined chair or boat conformations and their ability to act as hydrogen bond acceptors or donors (when unsubstituted). mdpi.comresearchgate.net

Ligands in Catalysis and Organocatalysis

The piperazine scaffold is a common feature in the design of ligands for metal-based catalysis and in organocatalysis. biointerfaceresearch.comnih.gov The two nitrogen atoms of the piperazine ring can coordinate to metal centers, forming stable complexes that can catalyze a variety of chemical transformations. biointerfaceresearch.comresearchgate.net By modifying the piperazine core with different functional groups, researchers can tune the steric and electronic properties of the resulting ligands to optimize catalytic activity and selectivity. biointerfaceresearch.com

While specific applications of this compound as a direct ligand in catalysis are not widely reported, it can serve as a key intermediate in the synthesis of more complex catalytic structures. For example, the ester groups can be hydrolyzed to carboxylic acids or reduced to alcohols, providing points for further functionalization to create multidentate ligands. The development of chiral catalysts derived from piperazine has also been an active area of research, particularly for asymmetric reactions. orgsyn.org Although the direct use of this compound in organocatalysis is not documented, the synthesis of novel organocatalysts often involves piperazine-containing backbones. nih.govmdpi.com

Components for Carbon Dioxide Capture Materials

Amine-based materials are at the forefront of technologies for capturing carbon dioxide (CO2) from flue gas and the atmosphere. researchgate.net Unsubstituted piperazine is recognized as a superior solvent for CO2 absorption due to its high reaction rate, stability, and capacity to bind CO2 through the formation of carbamate (B1207046) species at its nitrogen centers. researchgate.netrsc.org

However, in this compound, the nitrogen atoms are functionalized with carboxylate groups, which prevents the direct amine-CO2 reaction mechanism that makes piperazine itself so effective. Consequently, it is not suitable for use as a liquid absorbent in conventional amine scrubbing processes. Instead, its potential lies in its use as a building block for solid adsorbent materials. Porous organic polymers (POPs) are a class of materials being extensively investigated for CO2 capture due to their high surface area, stability, and tunable structures. mdpi.comresearchgate.netrsc.orgrsc.org Monomers containing rigid structures and functional groups are used to construct these porous networks. This compound could theoretically be used as a monomeric unit to synthesize POPs, where the piperazine core would form part of the polymer backbone, creating a porous structure capable of physically adsorbing CO2. researchgate.netresearchgate.net

Table 1: Comparison of CO2 Capture Approaches

| Feature | Liquid Amine Scrubbing (e.g., Piperazine) | Solid Adsorbents (e.g., POPs) |

|---|---|---|

| Mechanism | Chemical absorption (carbamate formation) | Physisorption or Chemisorption |

| Role of Amine | Direct reaction with CO2 | Structural component or functional site |

| Regeneration | Thermal stripping (energy-intensive) | Thermal or pressure swing (often lower energy) |

| Potential Role of this compound | Not suitable | Potential as a structural monomer for POPs |

Precursors in Polymer Synthesis

Polyamides are a major class of high-performance polymers known for their excellent mechanical and thermal properties. alderbioinsights.co.uk They are typically synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative, such as a diester. alderbioinsights.co.ukelsevierpure.comnih.gov

This compound, as a diester, can be considered a monomer for the synthesis of polyamides. It can react with various diamines in a polycondensation reaction to form a polymer chain linked by amide bonds. This reaction would typically proceed under heat and/or in the presence of a catalyst, eliminating ethanol (B145695) as a byproduct. The rigid piperazine ring incorporated into the polymer backbone would be expected to impart high thermal stability and specific mechanical properties to the resulting polyamide. The general scheme for such a polymerization is shown below:

n (H₂N-R-NH₂) + n (EtOOC-N(CH₂CH₂)₂N-COOEt) → [-HN-R-NH-OC-N(CH₂CH₂)₂N-CO-]n + 2n (EtOH)

While this represents a standard approach to polyamide synthesis, dtic.mil specific examples detailing the polymerization of this compound and the properties of the resulting polymers are not readily found in published literature. Nevertheless, its chemical structure makes it a viable candidate for creating novel polyamides with potentially unique characteristics derived from the incorporated piperazine unit.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the symmetrical nature of Diethyl piperazine-1,4-dicarboxylate, with two identical ethyl carboxylate groups attached to the nitrogen atoms of the piperazine (B1678402) ring, its NMR spectra are expected to be relatively simple. The molecule possesses a plane of symmetry, rendering the protons and carbons on opposite sides of the piperazine ring chemically equivalent.

The ¹H NMR spectrum is used to identify the different types of protons in a molecule. For this compound, three distinct proton environments are anticipated: the methylene protons of the piperazine ring, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups.

The methylene protons of the piperazine ring are expected to appear as a singlet. In solution, the piperazine ring undergoes rapid chair-to-chair conformational inversion at room temperature. This rapid flipping averages the axial and equatorial proton environments, resulting in a single, sharp signal for all eight piperazine protons. This signal is predicted to appear in the range of 3.4-3.6 ppm.

The ethyl group will give rise to two signals: a quartet and a triplet, characteristic of an A₂B₃ spin system. The methylene protons (-O-CH₂-) are adjacent to a methyl group, and their signal will be split into a quartet by the three neighboring methyl protons. This quartet is expected to be found further downfield, around 4.1-4.2 ppm, due to the deshielding effect of the adjacent oxygen atom. The terminal methyl protons (-CH₃) are adjacent to a methylene group and will be split into a triplet. This signal is predicted to appear in the more upfield region, around 1.2-1.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.15 | Quartet (q) | 4H | -O-CH₂-CH₃ |

| ~3.50 | Singlet (s) | 8H | Piperazine ring protons |

| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |

The proton-decoupled ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Given the symmetry of this compound, three distinct carbon signals are expected.

The carbonyl carbon (C=O) of the carbamate (B1207046) functional group is the most deshielded and is predicted to appear furthest downfield, typically in the range of 154-156 ppm. The methylene carbons of the piperazine ring, being attached to nitrogen atoms, are expected to resonate around 43-45 ppm. The methylene carbons of the ethyl groups (-O-CH₂) will be deshielded by the oxygen atom and are predicted to have a chemical shift of approximately 61-63 ppm. Finally, the methyl carbons of the ethyl groups (-CH₃) are the most shielded and will appear furthest upfield, around 14-15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155.0 | C=O (Carbamate) |

| ~61.5 | -O-CH₂-CH₃ |

| ~44.0 | Piperazine ring carbons |

| ~14.5 | -O-CH₂-CH₃ |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak is expected between the quartet at ~4.15 ppm and the triplet at ~1.25 ppm, confirming the connectivity within the ethyl groups. No other correlations are anticipated, as the piperazine protons appear as a singlet and are not coupled to the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique shows correlations between protons and the carbon atoms to which they are directly attached. The expected correlations are:

The proton quartet at ~4.15 ppm will correlate with the carbon signal at ~61.5 ppm (-O-CH₂-).

The proton singlet at ~3.50 ppm will correlate with the piperazine ring carbon signal at ~44.0 ppm.

The proton triplet at ~1.25 ppm will correlate with the methyl carbon signal at ~14.5 ppm (-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons over two or three bonds. Key expected HMBC correlations that would confirm the molecular structure include:

A correlation from the methylene protons of the ethyl group (~4.15 ppm) to the carbonyl carbon (~155.0 ppm).

A correlation from the piperazine ring protons (~3.50 ppm) to the carbonyl carbon (~155.0 ppm).

A correlation from the methyl protons of the ethyl group (~1.25 ppm) to the methylene carbon of the ethyl group (~61.5 ppm).

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of the molecules. For a pure sample, all proton signals should align in the diffusion dimension, confirming they belong to the same molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to be dominated by the strong absorption band of the carbamate carbonyl group.

C-H Stretching: The aliphatic C-H stretching vibrations from the methylene groups of the piperazine ring and the ethyl groups are expected to appear in the region of 2850-3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band corresponding to the C=O stretching of the carbamate group is predicted to be the most prominent feature of the spectrum, appearing around 1690-1710 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond within the piperazine ring and connecting to the carbonyl group is expected in the 1200-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester functionality will likely result in two bands, an asymmetric stretch around 1220-1280 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹.

Raman spectroscopy is a complementary technique to FTIR. While strong dipole changes result in intense FTIR signals, strong changes in polarizability lead to intense Raman signals.

C-H Stretching: Similar to FTIR, C-H stretching modes will be visible in the 2850-3000 cm⁻¹ region.

C=O Stretching: The carbonyl stretch, while strong in the IR, is also expected to be present in the Raman spectrum, though likely with a weaker intensity, around 1690-1710 cm⁻¹.

Piperazine Ring Vibrations: The symmetric "breathing" and deformation modes of the piperazine ring are often more prominent in the Raman spectrum and would be expected in the fingerprint region below 1500 cm⁻¹.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|

| 2850-3000 | C-H Stretch (aliphatic) | Medium-Strong | Strong |

| 1690-1710 | C=O Stretch (carbamate) | Very Strong | Medium |

| 1440-1480 | CH₂ Scissoring | Medium | Medium |

| 1220-1280 | C-O Stretch (asymmetric) | Strong | Weak |

| 1200-1350 | C-N Stretch | Medium | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. With a molecular formula of C10H18N2O4, the compound has a calculated molecular weight of approximately 230.26 g/mol chemnet.com. In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected.

Common fragmentation pathways for this molecule would likely involve the cleavage of the ester groups and the piperazine ring. Key fragmentation processes could include:

Loss of an ethoxy group (-OCH2CH3): This would result in a fragment ion with a mass of [M - 45]+.

Loss of an ethyl group (-CH2CH3): Leading to a fragment at [M - 29]+.

Cleavage of the piperazine ring: The piperazine ring can undergo fragmentation, leading to a variety of smaller charged species. The specific fragmentation pattern of the piperazine core can be complex, but characteristic ions are often observed that are indicative of the piperazine scaffold researchgate.net.

A detailed analysis of the relative abundances of these and other fragment ions would provide a spectroscopic fingerprint for this compound, enabling its identification and differentiation from related compounds.

| Predicted Fragment | Description | Predicted m/z |

| [C10H18N2O4]+ | Molecular Ion | ~230 |

| [M - C2H5O]+ | Loss of an ethoxy group | ~185 |

| [M - C2H5]+ | Loss of an ethyl group | ~201 |

| Various | Piperazine ring fragments | Various |

This table is based on theoretical fragmentation patterns and not on experimental data.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, a specific crystal structure determination for this compound has not been reported. However, the crystallographic analysis of structurally related compounds can provide valuable insights into the expected solid-state conformation. For instance, the crystal structure of a related heterocyclic compound, diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, has been elucidated researchgate.netresearchgate.net. This analysis revealed a boat conformation for the central six-membered ring researchgate.netresearchgate.net. It is plausible that the piperazine ring in this compound would adopt a stable chair conformation in the solid state to minimize steric strain, which is a common feature for piperazine derivatives.

A hypothetical crystallographic study of this compound would involve growing a single crystal of the compound and analyzing its diffraction pattern. The resulting data would allow for the determination of its crystal system, space group, and unit cell dimensions, ultimately leading to a complete structural model.

| Crystallographic Parameter | Description | Example Data (from a related diethyl dicarboxylate compound researchgate.net) |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The symmetry of the arrangement of molecules in the crystal. | P21/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.474 Å, b = 13.4510 Å, c = 10.159 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 109.090°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1094.3 ų |

| Z | The number of molecules per unit cell. | 4 |

Note: The data in this table is for the related compound Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate and is presented for illustrative purposes only.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This method provides an empirical validation of the compound's chemical formula. For this compound, with the molecular formula C10H18N2O4, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The synthesis and characterization of various piperazine derivatives often include elemental analysis to confirm the identity and purity of the final product mdpi.com.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 52.16%

Hydrogen (H): 7.88%

Nitrogen (N): 12.17%

Oxygen (O): 27.79%

In a typical experimental procedure, a sample of the compound would be combusted, and the resulting amounts of carbon dioxide, water, and nitrogen gas would be measured to determine the percentages of C, H, and N. The oxygen percentage is typically determined by difference. A close agreement between the experimentally found values and the calculated theoretical percentages provides strong evidence for the compound's identity and purity.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 52.16 | Not available |

| Hydrogen (H) | 7.88 | Not available |

| Nitrogen (N) | 12.17 | Not available |

| Oxygen (O) | 27.79 | Not available |

Experimental data for this compound is not available in the reviewed literature. This table presents the theoretical values.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other chemical properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Elucidation

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Diethyl piperazine-1,4-dicarboxylate, DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to find the minimum energy conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Chair Conformation) Calculated at the B3LYP/6-31G Level of Theory*

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | N1 | C2 | - | Calculated Value |

| Bond Length | C2 | C3 | - | Calculated Value |

| Bond Length | N1 | C(O) | - | Calculated Value |

| Bond Length | C(O) | O | - | Calculated Value |

| Bond Angle | C6 | N1 | C2 | Calculated Value |

| Bond Angle | N1 | C2 | C3 | Calculated Value |

| Bond Angle | N1 | C(O) | O | Calculated Value |

Note: This table is illustrative. Actual values would be obtained from a specific DFT calculation.

The electronic structure, which describes the distribution and energies of electrons within the molecule, is also elucidated through these calculations. This includes the generation of molecular orbitals and an understanding of charge distribution, which are key to interpreting the molecule's reactivity.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For piperazine (B1678402) derivatives, the nature and energy of these orbitals are influenced by the substituents on the nitrogen atoms. physchemres.orgresearchgate.net DFT calculations can provide precise energy values for the HOMO, LUMO, and the energy gap, allowing for the prediction of the molecule's reactivity profile.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

Note: This table is illustrative. Actual values would be obtained from a specific DFT calculation.

Prediction of Spectroscopic Parameters

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. For instance, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated. These theoretical spectra can help in the assignment of experimentally observed absorption bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be computed. By comparing the calculated chemical shifts with experimental spectra, a more confident and detailed structural elucidation can be achieved. While experimental spectra are available for many compounds, theoretically predicted spectra for this compound would require specific computational studies.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods can be used to explore its interactions with biological targets and to understand its conformational flexibility.

Investigation of Molecular Interactions and Binding Affinities (with chemical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

In a hypothetical docking study, this compound would be docked into the active site of a relevant biological target. The simulation would identify the most likely binding mode and calculate a scoring function, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Although many studies have performed molecular docking on various piperazine derivatives, specific studies targeting this compound are not widely reported.

Conformational Analysis of the Piperazine Ring

The six-membered piperazine ring can adopt several conformations, with the "chair" and "boat" forms being the most significant. The chair conformation is generally the most thermodynamically stable. Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around its single bonds.

Computational methods can be used to calculate the relative energies of different conformers of this compound. This would reveal the energy barrier to interconversion between different conformations, such as the chair and boat forms of the piperazine ring. Understanding the preferred conformation and the flexibility of the ring is crucial as it can significantly influence the molecule's biological activity and its ability to bind to a target receptor. For many piperazine-containing structures, the chair conformation is the most populated, but the presence of bulky substituents or interactions with a binding site can favor other conformations.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. Reaction pathway analysis involves mapping the potential energy surface of a reaction to identify the most likely route from reactants to products. This process includes the characterization of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species.

For N-heterocyclic compounds like this compound, theoretical studies can predict reaction outcomes, understand selectivity, and optimize reaction conditions. While specific computational studies detailing the reaction pathways for this compound are not extensively documented in publicly available literature, the methodologies applied to similar N-heterocycles are well-established. For instance, computational analysis has been used to investigate the formation of tetrahydropyridines, revealing a concerted, asynchronous mechanism. umich.edu Similarly, studies on the C-H activation of other N-heterocycles by metal catalysts have combined kinetic, structural, and computational data to map out plausible reaction mechanisms, identifying intermediates and rate-limiting steps like oxidative addition. nih.govacs.org

Transition state modeling is a cornerstone of this analysis. Using quantum mechanical methods such as Density Functional Theory (DFT), researchers can calculate the geometry and energy of transition states. acs.org The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is kinetically favored. For example, DFT calculations have been employed to understand the regioselectivity in the functionalization of N-alkyl piperidines by analyzing the energies of competing endo-cyclic and exo-cyclic transition states. acs.org These computational approaches provide detailed insights into how structural variations and reaction environments influence chemical transformations. purdue.edu

The theoretical investigation of this compound's reactions, such as its synthesis or subsequent functionalization, would follow these principles. Researchers would model the step-by-step process, calculating the energy of each proposed intermediate and transition state to build a comprehensive energy profile of the reaction. This would allow for a rational understanding of the reaction mechanism, guiding the development of more efficient and selective synthetic protocols.

Quantitative Structure-Activity Relationships (QSAR) in N-Heterocycles for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. researchgate.net For N-heterocycles, a class of compounds with vast applications, QSAR is an invaluable tool for predicting the properties of new molecules, thereby accelerating the discovery process and reducing the need for extensive experimental testing. researchgate.net

The fundamental principle of QSAR is that the variations in the biological activity or properties of a group of molecules are dependent on the changes in their molecular features. These features are quantified by numerical values known as molecular descriptors. The process of developing a QSAR model typically involves several key steps:

Data Set Selection: A group of molecules with known activities or properties (e.g., inhibitory concentration, reaction rate) is compiled. This set is often divided into a training set for building the model and a test set for validating its predictive power. openpharmaceuticalsciencesjournal.com

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure and can be categorized into several types. researchgate.netnih.gov

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors (independent variables) to the activity/property (dependent variable). openpharmaceuticalsciencesjournal.com

Validation: The model's statistical significance, robustness, and predictive ability are rigorously assessed using various validation techniques, including cross-validation and external validation with the test set. researchgate.netscispace.com

In the context of piperazine derivatives, QSAR studies have been successfully applied to predict various activities. For example, robust QSAR models have been developed for piperazine and keto-piperazine derivatives to predict their renin inhibitory activity, a key target in managing hypertension. openpharmaceuticalsciencesjournal.comresearchgate.netscispace.com These studies found that constitutional descriptors, which reflect the basic molecular composition (e.g., number of oxygen atoms, number of double bonds), played a vital role in the binding of these ligands to the renin enzyme. openpharmaceuticalsciencesjournal.comscispace.com Another study on aryl alkanol piperazine derivatives with antidepressant activities identified that descriptors related to atom types, dipole moment, and molecular shape were crucial for their biological function. nih.gov

The selection of descriptors is critical for a meaningful QSAR model. For N-heterocycles, a wide range of descriptors are considered to capture the nuances of their structure and potential interactions.

Below is an interactive table summarizing common types of descriptors used in QSAR studies for N-heterocyclic compounds.

| Descriptor Type | Description | Examples |

|---|---|---|

| Constitutional (1D) | Reflect the molecular composition, irrespective of geometry or connectivity. | Molecular Weight, Number of Oxygen Atoms (nO), Number of Double Bonds (nDB), Sum of van der Waals volumes (Sv). openpharmaceuticalsciencesjournal.comscispace.com |

| Topological (2D) | Describe the connectivity of atoms in the molecule. | Connectivity Indices, Wiener Index, Balaban Index. |

| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia (PMI-mag), Shadow Indices. nih.gov |

| Quantum-Chemical | Calculated using quantum mechanics; describe electronic properties. | HOMO/LUMO energies, Dipole Moment, Atomic Charges, Electrostatic Potential. nih.govacs.orgresearchgate.net |

| Physicochemical | Represent physicochemical properties of the molecule. | LogP (octanol/water partition coefficient), Molar Refractivity, Polarizability. researchgate.net |

By establishing a statistically significant relationship between such descriptors and a target property, a validated QSAR model can be used to predict the activity of novel, yet-to-be-synthesized N-heterocycles like derivatives of this compound. This predictive capability provides crucial guidance for designing molecules with enhanced or optimized chemical and biological properties. nih.gov

Advanced Research Perspectives and Future Directions

Development of Innovative Synthetic Routes with Enhanced Selectivity and Atom Economy

The synthesis of piperazine (B1678402) derivatives has evolved significantly, moving towards more efficient and environmentally benign methodologies. organic-chemistry.orgresearchgate.net Future research on diethyl piperazine-1,4-dicarboxylate is expected to focus on catalytic and green synthetic approaches that improve selectivity and atom economy.

Current synthetic strategies often rely on classical condensation reactions. However, advanced methods are being explored for the broader piperazine class, which could be adapted for this compound. mdpi.comnsf.gov These include:

Catalytic C-H Functionalization: Direct functionalization of the piperazine ring's C-H bonds offers a powerful, step-economical route to novel derivatives. mdpi.comnsf.gov Research into regioselective C-H activation, guided by the electronic properties of the dicarboxylate groups, could yield a diverse library of substituted compounds.

Photoredox Catalysis: Visible-light-mediated reactions provide a mild and sustainable alternative to traditional methods. organic-chemistry.orgnsf.gov The application of photoredox catalysis could enable novel transformations on the piperazine core that are not accessible through thermal methods.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control. nsf.gov Developing a continuous process for the synthesis and derivatization of this compound would be a significant step towards its large-scale application.